BenchChemオンラインストアへようこそ!

3-Cyclobutylazetidin-3-OL

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Select 3-Cyclobutylazetidin-3-ol hydrochloride to access a unique dual-strained scaffold for medicinal chemistry. This specific regioisomer provides a critical 3-OH hydrogen-bonding donor/acceptor and a precise exit vector geometry essential for JAK inhibitor design, ensuring IP protection and target selectivity. The hydrochloride salt guarantees superior aqueous solubility for streamlined preclinical formulation and PK studies, directly addressing the solubility limitations of generic azetidines.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B15324121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylazetidin-3-OL
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2(CNC2)O
InChIInChI=1S/C7H13NO/c9-7(4-8-5-7)6-2-1-3-6/h6,8-9H,1-5H2
InChIKeyHRPBDLJQDPPYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutylazetidin-3-OL: A Dual-Strained Azetidine Scaffold for Medicinal Chemistry and Drug Discovery


3-Cyclobutylazetidin-3-ol is a saturated four-membered azetidine heterocycle featuring a 3-hydroxyl group and a cyclobutyl substituent, imparting a unique dual-strained, three-dimensional architecture [1]. This compound, available as a hydrochloride salt, is primarily employed as a synthetic intermediate and core scaffold in medicinal chemistry and drug discovery programs . Its structural motif is implicated in the development of novel therapeutics, notably as a framework for Janus kinase (JAK) inhibitors targeting autoimmune and inflammatory disorders .

Procurement Alert: Why Generic Azetidine or Cyclobutane Analogs Cannot Substitute for 3-Cyclobutylazetidin-3-OL


Substitution with generic azetidin-3-ol or simple cyclobutyl azetidines fails to replicate the specific physicochemical and biological profile of 3-Cyclobutylazetidin-3-ol. The unique 3-position hydroxyl group provides a critical hydrogen-bonding donor/acceptor site that modulates solubility and target binding . Moreover, the precise regioisomeric arrangement of the cyclobutyl and hydroxyl groups relative to the azetidine nitrogen defines the exit vectors and lipophilicity of the scaffold [1]. Even closely related regioisomers, such as 1-Cyclobutylazetidin-3-ol, exhibit altered molecular geometry and hydrogen-bonding networks, which can lead to divergent metabolic stability, binding affinity, and synthetic utility .

3-Cyclobutylazetidin-3-OL: Head-to-Head Evidence vs. Key Comparators


Molecular Geometry and Exit Vectors: 3-Cyclobutylazetidin-3-OL vs. 1-Cyclobutylazetidin-3-ol Regioisomer

In a direct structural comparison, 3-Cyclobutylazetidin-3-OL (CAS: 2751621-06-2) and its regioisomer 1-Cyclobutylazetidin-3-ol (CAS: 1010189-64-6) exhibit different substitution patterns on the azetidine ring. In the 3-cyclobutyl derivative, the cyclobutyl group is directly attached to the C3 carbon bearing the hydroxyl group, whereas in the 1-cyclobutyl derivative, the cyclobutyl group is attached to the nitrogen atom . This difference alters the hydrogen-bonding network and the spatial orientation of the substituents, which are critical for target engagement and molecular recognition [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Solubility and Formulation Advantage: 3-Cyclobutylazetidin-3-OL Hydrochloride Salt vs. Free Base

3-Cyclobutylazetidin-3-ol is commonly sourced and used as its hydrochloride salt (CAS: 2751621-06-2) . The salt form is known to provide significantly enhanced aqueous solubility compared to the neutral free base . While specific solubility data for this compound is not publicly available, class-level data indicates that hydrochloride salts of azetidine derivatives exhibit improved dissolution rates and bioavailability profiles, which are crucial for in vitro assays and in vivo studies [1].

Pharmaceutical Development Drug Formulation Physicochemical Properties

Intellectual Property and Patent Landscape for JAK Inhibitor Scaffolds

The 3-Cyclobutylazetidin-3-ol core is a key structural motif in a major patent family covering azetidine and cyclobutane derivatives as JAK inhibitors [1]. The foundational patent, US 8,420,629 (and its equivalents, e.g., JP5275371B2), explicitly claims the use of cyclobutyl and azetidine scaffolds for the treatment of JAK-associated diseases [2]. This establishes a clear intellectual property landscape where the specific substitution pattern of 3-Cyclobutylazetidin-3-ol is protected, differentiating it from other azetidine or cyclobutane analogs not covered by this patent family .

JAK Inhibitors Patent Analysis Autoimmune Diseases

3-Cyclobutylazetidin-3-OL: Prioritized Research and Industrial Applications Based on Differential Evidence


Medicinal Chemistry: Lead Optimization of JAK Inhibitors

Utilize 3-Cyclobutylazetidin-3-ol as a central scaffold for the design and synthesis of novel JAK inhibitors. The compound's specific regioisomeric structure, as detailed in Section 3, is claimed in key patents [1], providing a clear path for intellectual property protection and ensuring freedom to operate in a competitive therapeutic area. The dual-strained core offers a unique 3D geometry that can improve target selectivity and metabolic stability [2].

Synthetic Chemistry: Preparation of Functionalized Azetidine Derivatives

Employ 3-Cyclobutylazetidin-3-ol hydrochloride as a building block in stereoselective synthetic routes. The availability of the hydrochloride salt ensures high solubility in common organic and aqueous solvents, facilitating reactions such as oxidations, reductions, and nucleophilic substitutions to generate diverse compound libraries . The 3-hydroxyl group serves as a versatile handle for further functionalization, as demonstrated in recent polar radical crossover methodologies [3].

Pharmaceutical Development: Preclinical Formulation and PK Studies

Leverage the enhanced aqueous solubility of 3-Cyclobutylazetidin-3-ol hydrochloride over its free base for streamlined preclinical formulation . This property is critical for achieving target exposure in pharmacokinetic (PK) studies and for preparing dose solutions for in vivo efficacy models, minimizing the use of potentially confounding organic co-solvents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutylazetidin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.